1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride
Description
1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with an adamantane-1-yloxy group and a 4-(3-chlorophenyl)piperazine moiety. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33ClN2O2.ClH/c24-20-2-1-3-21(11-20)26-6-4-25(5-7-26)15-22(27)16-28-23-12-17-8-18(13-23)10-19(9-17)14-23;/h1-3,11,17-19,22,27H,4-10,12-16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKPGOHIOTZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC23CC4CC(C2)CC(C4)C3)O)C5=CC(=CC=C5)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride is a compound that integrates the adamantane structure with a piperazine moiety, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features an adamantane core, a piperazine ring, and a chlorophenyl substituent. The structural formula can be summarized as follows:
This unique structure contributes to its lipophilicity and potential interactions with biological targets.
Antiviral Activity
Research indicates that adamantane derivatives exhibit significant antiviral properties. The adamantane structure has been associated with the inhibition of viral replication, particularly in influenza viruses. Compounds similar to 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride have demonstrated efficacy against various viral strains, suggesting a potential application in antiviral therapy .
Antibacterial Activity
Studies have reported that derivatives of this compound possess broad-spectrum antibacterial activity. For instance, synthesized adamantane-based compounds have shown strong inhibitory effects against Gram-positive bacteria, while their activity against Gram-negative bacteria is comparatively limited. The structure-activity relationship (SAR) analysis suggests that the antibacterial efficacy is significantly influenced by the substituents on the aryl moiety .
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological effects. Piperazine derivatives have been shown to interact with serotonin receptors, influencing mood and anxiety disorders. In particular, dual-action compounds targeting both 5-HT_1A and 5-HT_7 receptors have been evaluated for their antidepressant-like effects in animal models .
Receptor Interaction
The compound likely exerts its biological effects through interactions with various neurotransmitter receptors. Specifically, it may act as an antagonist at serotonin receptors, which are crucial in regulating mood and anxiety. The binding affinity to these receptors can be assessed through in silico docking studies and subsequent biological assays .
Enzyme Inhibition
Piperazine derivatives have also been studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
Study on Antidepressant Activity
In a study evaluating the antidepressant-like effects of related compounds, the dual antagonist of 5-HT_1A/5-HT_7 receptors demonstrated significant efficacy in reducing depressive behaviors in mice during forced swim tests (FST). This suggests that similar mechanisms may be at play for 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride .
Antiviral Efficacy Evaluation
Another research focused on the antiviral properties of adamantane derivatives revealed that modifications to the piperazine ring could enhance antiviral activity against specific viral strains. These findings highlight the importance of structural optimization in developing effective antiviral agents .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Antiviral | Influenza Virus | Inhibition of viral replication |
| Antibacterial | Gram-positive bacteria | Strong inhibitory activity |
| Neuropharmacological | Serotonin receptors | Potential antidepressant effects |
| Enzyme inhibition | Acetylcholinesterase | Enhanced cholinergic signaling |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological properties, primarily due to its structural components:
- Antidepressant Activity : The piperazine moiety is commonly associated with antidepressant effects. Studies have shown that similar compounds can modulate serotonin and dopamine pathways, which are crucial in mood regulation .
- Antibacterial Properties : Research indicates that derivatives of adamantane compounds possess antibacterial activity. For example, compounds with similar structures have demonstrated efficacy against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Anxiolytic Effects : The incorporation of the piperazine ring also suggests potential anxiolytic properties, which may be explored further in clinical settings. Compounds with piperazine structures have been linked to reduced anxiety levels in preclinical studies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of this compound. The presence of the adamantane group contributes to the lipophilicity and overall stability of the molecule, while the chlorophenyl and piperazine groups enhance its interaction with specific receptors.
Table 1: Structure-Activity Relationship Insights
Synthesis and Derivatives
The synthesis of 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride involves several steps that can be optimized for yield and purity. The use of various solvents and reaction conditions can significantly affect the outcome. For instance, optimizing reaction temperatures and times has been shown to improve yields in similar adamantane derivatives .
Case Studies
Several studies have explored the therapeutic potential of compounds related to 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride:
- Antidepressant Efficacy : A study demonstrated that a related compound exhibited significant antidepressant-like effects in animal models, suggesting that modifications in the piperazine structure could enhance efficacy .
- Antibacterial Activity : Another research article reported on the antibacterial properties of adamantane derivatives, highlighting their effectiveness against resistant strains of bacteria. The study emphasized the need for further exploration into modifications that could enhance this activity .
- Neuropharmacological Studies : Investigations into the neuropharmacological effects of similar compounds revealed promising anxiolytic properties, supporting their potential use in treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in three key regions: (1) the substituent on the piperazine-linked aromatic ring, (2) the linker between the adamantane group and the propan-2-ol backbone, and (3) the salt form. Below is a detailed comparison based on available
Substituent Variations on the Piperazine-Linked Aromatic Ring
*Calculated based on molecular formula.
Linker Modifications
- Adamantan-1-yloxy vs.
Salt Forms and Physicochemical Properties
- Hydrochloride vs. Dihydrochloride :
Research Findings from Structural Analogs
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are typically prepared by reacting 1-chloro-3-(3-chlorophenyl)piperazine with adamantane-containing alcohols under reflux in ethanol or THF. Catalyst choice (e.g., KCO) and temperature control (60–80°C) are critical to minimize side products like N-alkylation byproducts . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to isolate the hydrochloride salt. Yield optimization requires monitoring reaction progress via TLC or HPLC-MS .
Q. How is the structural conformation of this compound characterized, and what techniques validate its stereochemical purity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, related adamantane-piperazine hybrids exhibit chair conformations in piperazine rings and L-shaped molecular architectures due to dihedral angles between aromatic and adamantane moieties (~78–79°) . Nuclear magnetic resonance (NMR) spectroscopy, particularly H-H COSY and NOESY, resolves stereochemical ambiguities by identifying coupling constants and spatial proximities of protons. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays) for this compound?
- Methodological Answer : Discrepancies between binding affinity (e.g., Ki values) and functional efficacy (e.g., EC) often arise from assay conditions (e.g., buffer pH, ion concentrations) or receptor reserve effects. To address this:
- Perform radioligand displacement assays under standardized conditions (e.g., 25 mM HEPES, pH 7.4) .
- Use functional assays (e.g., cAMP accumulation for GPCRs) with cell lines expressing varying receptor densities to quantify efficacy .
- Apply computational modeling (e.g., molecular dynamics simulations) to correlate conformational flexibility with activity differences .
Q. What strategies mitigate batch-to-batch variability in crystallographic data for structural studies?
- Methodological Answer : Variability in SCXRD data can stem from crystal packing defects or solvent inclusion. Mitigation strategies include:
- Screening multiple crystallization conditions (e.g., vapor diffusion with DMSO/water mixtures) to obtain isomorphic crystals .
- Using synchrotron radiation for high-resolution data collection (≤0.8 Å) to resolve disorder in adamantane moieties .
- Refining structures with SHELXL, incorporating restraints for flexible groups (e.g., piperazine rings) and validating with R residuals .
Q. How does the compound’s conformational dynamics influence its pharmacokinetic properties, and how can this be experimentally probed?
- Methodological Answer : The adamantane group enhances lipid solubility, while the piperazine moiety affects solubility-pH profiles. To study this:
- Perform solubility assays across physiological pH (1.2–7.4) using shake-flask methods .
- Use artificial membrane permeability assays (PAMPA) to correlate conformational rigidity (via SCXRD-derived torsion angles) with passive diffusion rates .
- Conduct in vitro metabolic stability tests with liver microsomes, monitoring phase I metabolites via LC-MS/MS .
Critical Analysis of Evidence
- Contradictions : and highlight variability in dihedral angles between similar compounds, suggesting substituent-dependent conformational flexibility. This necessitates tailored computational models for SAR studies.
- Gaps : Limited data on in vivo metabolic pathways of adamantane-piperazine hybrids require further pharmacokinetic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
